Biotinyl-GHK tripeptide

Description

Molecular Composition and Conjugation Mechanism

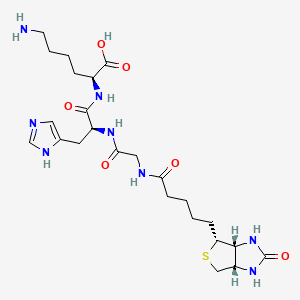

Biotinyl-GHK (C₂₄H₃₈N₈O₆S, molecular weight 566.7 g/mol) comprises the GHK tripeptide covalently linked to biotin through the C-terminal carboxylic group of lysine (Figure 1). This conjugation preserves the N-terminal amine of glycine and the imidazole side chain of histidine, critical for metal coordination. Nuclear magnetic resonance (NMR) and electrospray ionization mass spectrometry (ESI-MS) confirm the structure, with ESI-MS revealing a protonated mono-charged adduct ([M + H]⁺) at m/z 581.42 and a double-charged species ([M + 2H]²⁺) at m/z 291.45.

The biotinylation strategy employs orthogonal solid-phase synthesis, enabling site-specific attachment without disrupting GHK’s copper(II)-binding motif. This contrasts with earlier biotin-GHK derivatives linked via the N-terminus or lysine side chain, which altered metal-binding kinetics. Retention of GHK’s native conformation is validated by circular dichroism (CD) spectroscopy, showing minimal structural perturbation upon biotin attachment.

Biotinylation Strategies for Enhanced Stability and Target Delivery

Biotinylation confers three key advantages:

- Protease Resistance : BioGHK exhibits a 3.2-fold longer half-life in serum compared to GHK, attributed to steric hindrance from the biotin moiety.

- Streptavidin-Mediated Targeting : BioGHK binds streptavidin with high affinity (Kd ≈ 10⁻¹⁵ M), enabling conjugation to streptavidin-functionalized carriers for targeted delivery. Competitive assays with 4-hydroxyazobenzene-2-carboxylic acid (HABA) show BioGHK displaces HABA from streptavidin with an IC₅₀ of 30.0 µM, comparable to free biotin (22.6 µM).

- Dual Functionality : The biotin group augments GHK’s inherent bioactivities, such as antioxidant and anti-glycation properties, while enabling tracking via biotin-streptavidin imaging.

Comparative Analysis with Native GHK Tripeptide

BioGHK retains GHK’s copper(II)-binding capacity but demonstrates superior stability and targeted delivery. While native GHK relies on passive diffusion, BioGHK leverages streptavidin-biotin interactions for efficient cellular internalization, critical for crossing the blood-brain barrier in neurodegenerative applications. However, slight reductions in copper(II) affinity (log K 10.2 vs. 11.1) suggest conformational adjustments post-biotinylation.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N8O6S/c25-8-4-3-5-15(23(36)37)30-22(35)16(9-14-10-26-13-28-14)29-20(34)11-27-19(33)7-2-1-6-18-21-17(12-39-18)31-24(38)32-21/h10,13,15-18,21H,1-9,11-12,25H2,(H,26,28)(H,27,33)(H,29,34)(H,30,35)(H,36,37)(H2,31,32,38)/t15-,16-,17+,18+,21+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKVVODUWGBPQV-JDNULILRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N8O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Protection of GHK Amino Groups

The synthesis begins with the protection of GHK’s primary amino groups to prevent undesired side reactions. t-Butyloxycarbonyl (BOC) anhydride is employed to protect the N-terminal glycine and lysine side-chain amines. The reaction occurs in methanol under stirring for 3 hours, yielding GHK-di-BOC as an intermediate. Reverse-phase chromatography (water-methanol gradient) purifies the product, with a 31% yield confirmed via ESI-MS ([M + H]⁺: m/z 541.4).

Conjugation with Biotinyl-Hydrazide

The BOC-protected GHK is reacted with biotinyl-hydrazide in anhydrous dimethylformamide (DMF) using 1-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) as coupling agents. This step ensures racemization-free conjugation, critical for maintaining peptide stereochemistry. After 48 hours, trifluoroacetic acid (TFA) removes the BOC groups, yielding crude Biotinyl-GHK.

Table 1: Reaction Conditions for Biotinyl-Hydrazide Coupling

Purification and Characterization

Crude Biotinyl-GHK is purified via reverse-phase flash chromatography using a water-methanol gradient (flow rate: 30 mL/min). ESI-MS confirms the product’s identity ([M + H]⁺: m/z 581.4), while ¹H NMR spectra validate structural integrity, showing characteristic biotin signals (e.g., triplet at δ 2.26 ppm for α-protons near the hydrazide group).

Solid-Phase Peptide Synthesis (SPPS)

Resin-Based Assembly

Industrial-scale production often employs SPPS for higher purity and scalability. The GHK sequence is assembled on a Wang resin using Fmoc chemistry. Biotin is introduced via its N-hydroxysuccinimide (NHS) ester during the final coupling step, ensuring site-specific conjugation at the N-terminal glycine.

Cleavage and Global Deprotection

Post-synthesis, the peptide-resin is treated with a cleavage cocktail (95% TFA, 2.5% water, 2.5% triisopropylsilane) to release the peptide and remove protecting groups. Lyophilization yields Biotinyl-GHK, which is purified via preparative HPLC (C18 column, acetonitrile-water gradient).

Table 2: SPPS Parameters for Biotinyl-GHK

| Parameter | Specification |

|---|---|

| Resin | Wang resin (Fmoc-based) |

| Coupling Reagent | HBTU/HOBt |

| Biotinylation Agent | Biotin-NHS ester |

| Cleavage Cocktail | TFA/water/triisopropylsilane (95:2.5:2.5) |

| Purity | >95% (HPLC) |

Comparative Analysis of Synthesis Methods

Yield and Scalability

Industrial Production Considerations

Pharmaceutical-grade Biotinyl-GHK is synthesized via SPPS to meet regulatory standards. Cosmetic formulations often use solution-phase-derived peptide due to cost constraints, with typical concentrations ranging from 1–20 ppm.

Analytical Validation of Biotinyl-GHK

Spectroscopic Characterization

Functional Assays

-

Streptavidin Binding : BioGHK displaces HABA (4'-hydroxyazobenzene-2-carboxylic acid) from streptavidin with an IC₅₀ of 30.0 µM, comparable to free biotin (22.6 µM).

-

Antioxidant Activity : BioGHK inhibits Cu(II)-induced ROS production in amyloid-β systems, retaining GHK’s native antioxidant properties.

Table 3: Functional Properties of Biotinyl-GHK

| Property | Value/Observation |

|---|---|

| Streptavidin IC₅₀ | 30.0 ± 2.7 µM |

| ROS Inhibition | 65.1 ± 3.2% reduction at 10 ppm |

| Amyloid-β Aggregation | 50% inhibition at 1:3 molar ratio |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions: Biotinyl-GHK tripeptide undergoes various chemical reactions, including:

Coordination: The tripeptide can coordinate with copper ions, forming stable complexes that are crucial for its biological activity.

Common Reagents and Conditions:

Oxidation Reactions: Copper (II) ions and ascorbate are commonly used reagents.

Coordination Reactions: Copper (II) ions are essential for forming the biotinyl-GHK complex.

Major Products:

Copper (II)-Biotinyl-GHK Complex: This complex is a significant product formed during the coordination reactions and is responsible for the compound’s antioxidant activity.

Scientific Research Applications

Applications in Dermatology and Cosmetics

BioGHK is widely used in skin care formulations due to its regenerative properties. Key applications include:

- Wound Healing: BioGHK promotes wound healing through enhanced cellular proliferation and migration. It has shown efficacy in both in vitro and in vivo models .

- Skin Rejuvenation: The peptide's antioxidant properties help reduce oxidative stress in skin cells, improving skin texture and elasticity .

Table 1: Cosmetic Applications of Biotinyl-GHK

Neurodegenerative Disorders

Recent studies indicate that BioGHK may play a role in treating neurodegenerative diseases such as Alzheimer's disease by mitigating oxidative stress and amyloid aggregation.

- Mechanism: The compound inhibits the aggregation of amyloid-β peptides, which are implicated in Alzheimer's pathology. It also reduces reactive oxygen species (ROS) production .

Case Study: Neuroprotective Effects

- A study demonstrated that BioGHK significantly reduced amyloid-β aggregation in vitro, suggesting a potential therapeutic role in Alzheimer's disease management .

Cancer Research

BioGHK's multi-target action makes it a candidate for cancer therapy. Its ability to modulate cellular pathways involved in cancer progression is under investigation.

- Mechanism: The peptide's antioxidant properties may help protect against oxidative damage associated with cancer development .

Market Trends and Future Directions

The market for biotinyl-GHK is projected to grow significantly, driven by increasing demand in cosmetic formulations and therapeutic applications.

Table 2: Market Projections for Biotinyl-GHK

| Year | Market Size (USD Billion) |

|---|---|

| 2022 | 0.15 |

| 2030 | 0.45 |

Mechanism of Action

Biotinyl-GHK tripeptide exerts its effects through several mechanisms:

Copper Coordination: The tripeptide binds to copper ions, forming a complex that exhibits antioxidant properties.

Stimulation of Hair Follicle Metabolism: The compound promotes the synthesis of collagen IV and laminin 5, which are essential for hair follicle structure and growth.

Reduction of Dihydrotestosterone (DHT) Production: By reducing DHT levels, this compound helps prevent hair loss.

Comparison with Similar Compounds

Mechanistic Differences :

- Biotinyl-GHK : Targets hair follicle stem cells via biotin-mediated receptor binding, enhancing metabolic activity .

- Cu-GHK : Copper ions activate lysyl oxidase, critical for collagen cross-linking and tissue remodeling .

- Pal-GHK : Fatty acid modification facilitates lipid bilayer penetration, ideal for topical delivery .

Efficacy in Clinical and Preclinical Studies

Key Limitations :

- Cu-GHK : Requires copper cofactors for activity; excess copper may cause oxidative stress .

- Pal-GHK .

Research Findings and Mechanistic Insights

Biotinyl-GHK vs. Minoxidil

- 5α-Reductase Inhibition: Biotinyl-GHK reduces DHT by 30% at 1% concentration, comparable to 2% minoxidil .

- Safety Profile: No reported irritation, unlike minoxidil’s scalp dryness .

Synergy with Other Compounds

- Procapil™: A commercial blend of Biotinyl-GHK, apigenin, and oleanolic acid, showing 2.5x greater follicle activation vs. standalone Biotinyl-GHK .

Biological Activity

Biotinyl-GHK tripeptide, also known as Biotinyl Tripeptide-1, is a bioactive compound that combines biotin with the GHK peptide (glycyl-l-histidyl-l-lysine). This compound has garnered attention in various fields, particularly in dermatology and regenerative medicine, due to its multifaceted biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and supporting research findings.

Biotinyl-GHK is synthesized by conjugating biotin to the GHK tripeptide. The structural modification aims to enhance the stability and bioavailability of GHK while retaining its inherent biological properties. The binding of biotin allows for effective targeting in drug delivery systems, particularly through interactions with streptavidin, a protein commonly used in bioconjugation techniques .

The GHK peptide is known for its ability to form complexes with copper ions, which are vital for numerous biological processes. This interaction not only enhances the peptide's stability but also amplifies its regenerative properties by promoting cellular signaling pathways involved in tissue repair and regeneration .

Biological Activities

1. Antioxidant Properties

Biotinyl-GHK exhibits significant antioxidant activity. It has been shown to inhibit reactive oxygen species (ROS) production, particularly in systems involving amyloid-beta proteins associated with neurodegenerative diseases like Alzheimer’s . The antioxidant capacity is attributed to both the GHK component and the copper complex it forms.

2. Wound Healing and Tissue Regeneration

Research indicates that Biotinyl-GHK promotes wound healing by stimulating collagen synthesis and enhancing fibroblast activity. In vitro studies have demonstrated that this peptide can increase collagen IV and laminin production in dermal cells, essential components for skin integrity and repair . Furthermore, it has shown efficacy in diabetic wound models by reducing inflammatory markers such as TNF-alpha while promoting tissue remodeling .

3. Hair Growth Stimulation

Biotinyl-GHK has been investigated for its role in hair regeneration. Studies reveal that it stimulates dermal papilla cells, which are crucial for hair follicle development. In controlled experiments, hair follicles treated with Biotinyl-GHK exhibited enhanced growth rates compared to untreated controls .

4. Neuroprotective Effects

The compound's ability to reduce oxidative stress extends to neuroprotective applications. By inhibiting amyloid aggregation and modulating inflammatory responses, Biotinyl-GHK may offer therapeutic benefits in conditions like Alzheimer's disease .

Case Studies

Several studies have highlighted the efficacy of Biotinyl-GHK:

- Wound Healing Study : A study on diabetic rats demonstrated that treatment with Biotinyl-GHK significantly improved wound healing rates compared to controls, with enhanced collagen deposition observed histologically .

- Hair Regeneration Trial : In a clinical trial assessing hair growth in individuals with androgenetic alopecia, participants using topical formulations containing Biotinyl-GHK showed a marked increase in hair density after 12 weeks .

- Neurodegenerative Research : In vitro studies indicated that Biotinyl-GHK effectively reduced amyloid-beta aggregation and ROS production in neuronal cell lines, suggesting potential applications for neurodegenerative disease management .

Comparative Data Table

| Property | Biotinyl-GHK | GHK Alone |

|---|---|---|

| Antioxidant Activity | High | Moderate |

| Wound Healing Efficacy | Significant improvement | Moderate improvement |

| Hair Growth Stimulation | Enhanced | Not Applicable |

| Neuroprotective Effects | Present | Limited |

Q & A

Q. What is the molecular structure of Biotinyl-GHK tripeptide, and how does biotinylation influence its biological activity?

Biotinyl-GHK (C₂₄H₃₈N₈O₆S, MW: 566.67) consists of glycyl-histidyl-lysine conjugated to biotin via a pentanoic acid linker. The biotin moiety enhances cellular uptake by binding to biotin receptors, facilitating targeted delivery to hair follicles . Biotinylation also stabilizes the peptide against enzymatic degradation, prolonging its activity in biological systems. Researchers should validate structural integrity using HPLC (≥98% purity) and mass spectrometry to ensure batch reliability .

Q. What mechanisms underlie Biotinyl-GHK’s efficacy in promoting hair follicle health, and how can these be experimentally validated?

Biotinyl-GHK enhances follicular cell proliferation by upregulating metabolic genes (e.g., keratinocyte growth factors) and inhibiting 5α-reductase, reducing dihydrotestosterone-induced miniaturization . Mechanistic validation involves:

- In vitro assays : Measure keratinocyte proliferation via MTT assays and 5α-reductase activity using LC-MS to quantify DHT levels.

- Gene expression : RT-qPCR for markers like VEGF and FGF7 in follicular dermal papilla cells .

- Ex vivo models : Human hair follicle organ cultures to assess A/T (anagen/telogen) ratios and structural changes (e.g., thickened root sheaths) via histology .

Advanced Research Questions

Q. What methodological considerations are critical when designing a clinical trial to evaluate Biotinyl-GHK’s anti-hair loss effects?

Key considerations include:

- Participant selection : Use standardized criteria (e.g., Norwood-Hamilton scale for male pattern baldness) and exclude confounding factors (e.g., hormonal therapies) .

- Dosage and formulation : Optimize topical concentrations (1–3% in shampoos/emulsions) for bioavailability, ensuring penetration enhancers like phospholipids are included .

- Outcome measures : Combine trichoscopy (hair density), A/T ratio quantification, and patient-reported outcomes. In a 12-week trial, 3% Biotinyl-GHK increased A/T ratios by 46% versus placebo, validated via phototrichogram analysis .

Q. How can researchers address analytical challenges in detecting and quantifying Biotinyl-GHK in complex biological matrices?

Challenges include low ionization efficiency in mass spectrometry and interference from blood/tissue components. Solutions involve:

- Sample preparation : Solid-phase extraction (SPE) or immunoaffinity enrichment using biotin-binding proteins (e.g., streptavidin) to isolate Biotinyl-GHK .

- Advanced LC-MS/MS : Use hydrophilic interaction chromatography (HILIC) for polar peptides and stable isotope-labeled internal standards (SIL-IS) for quantification .

- Validation : Assess recovery rates (≥80%) and matrix effects in spiked scalp tissue homogenates .

Q. What strategies ensure batch-to-batch consistency in Biotinyl-GHK synthesis for reproducible experimental outcomes?

Peptide variability arises from impurities (e.g., TFA residues) and hydration differences. Mitigation strategies:

- Quality control : Request peptide content analysis (via amino acid analysis) and residual solvent testing (e.g., GC-MS for TFA) .

- Storage : Lyophilize peptides under argon and store at -80°C to prevent oxidation/degradation .

- Documentation : Maintain certificates of analysis (CoA) with HPLC chromatograms and MS spectra for cross-batch comparisons .

Q. How does the solvent environment affect the stability and functional efficacy of Biotinyl-GHK in topical formulations?

Solvent polarity impacts peptide conformation and aggregation. For example:

- Hydrophobic solvents : Promote α-helical structures, enhancing membrane permeability but reducing aqueous solubility .

- Aqueous buffers : Use phosphate-buffered saline (pH 5.5–6.5) to mimic scalp conditions and stabilize the peptide’s zwitterionic state .

- Emulsifiers : Tripeptide-based emulsifiers (e.g., H-DPro-aMePro-Glu-NHC₁₂H₁₅) improve stability in creams by forming micellar structures .

Q. What are the best practices for statistical analysis in preclinical studies involving Biotinyl-GHK to ensure robust data interpretation?

Follow NIH guidelines for preclinical reporting:

- Sample size : Power analysis (α=0.05, β=0.2) to determine minimum N per group, avoiding underpowered studies .

- Blinding : Randomize treatment groups and use double-blinded assessments for histopathological scoring .

- Data normalization : Express follicular gene expression data as fold-changes relative to housekeeping genes (e.g., GAPDH) .

- Contradiction analysis : Use Bland-Altman plots to resolve discrepancies between in vitro and ex vivo efficacy metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.